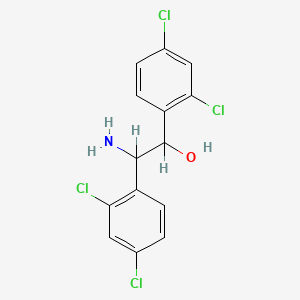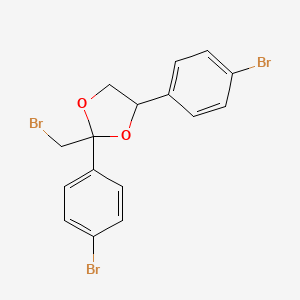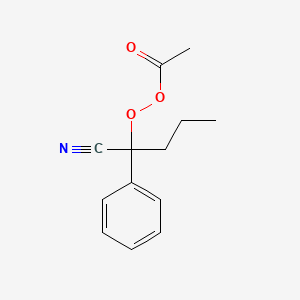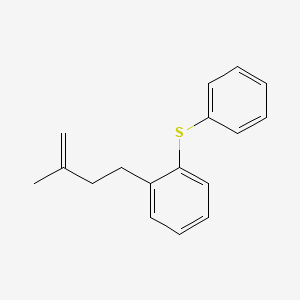![molecular formula C9H14O2S B14623314 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-24-8](/img/structure/B14623314.png)
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2-methylfuran with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed thiol-ene reaction, where 2-methylfuran is reacted with butanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
- 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-one
Uniqueness
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is unique due to its specific combination of a furan ring, a sulfanyl group, and a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59190-24-8 |
|---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C9H14O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-6,8,10H,1-3H3 |
InChI Key |
UIORXVYLBHXHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


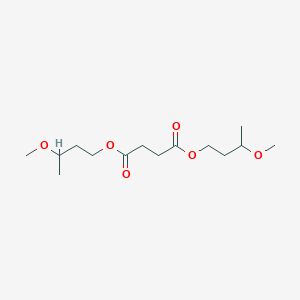


![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
